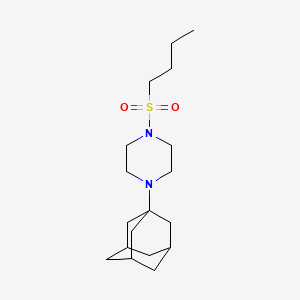
1-(1-Adamantyl)-4-(butylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-4-(butylsulfonyl)piperazine is a complex organic compound characterized by the presence of an adamantyl group and a butylsulfonyl group attached to a piperazine ring. The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape. The butylsulfonyl group adds further complexity and functionality to the molecule, making it a versatile compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-4-(butylsulfonyl)piperazine typically involves the reaction of 1-adamantylamine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-4-(butylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the adamantyl and butylsulfonyl groups.
Reduction: Reduced forms of the sulfonyl group, potentially leading to the formation of thiols or amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Adamantyl)-4-(butylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-4-(butylsulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, while the butylsulfonyl group may contribute to its solubility and reactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(1-Adamantyl)piperazine: Lacks the butylsulfonyl group, making it less versatile in certain chemical reactions.
4-(Butylsulfonyl)piperazine: Lacks the adamantyl group, which may reduce its stability and unique three-dimensional structure.
Uniqueness: 1-(1-Adamantyl)-4-(butylsulfonyl)piperazine stands out due to the combination of the adamantyl and butylsulfonyl groups, which confer unique properties such as enhanced stability, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H32N2O2S |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-4-butylsulfonylpiperazine |
InChI |
InChI=1S/C18H32N2O2S/c1-2-3-8-23(21,22)20-6-4-19(5-7-20)18-12-15-9-16(13-18)11-17(10-15)14-18/h15-17H,2-14H2,1H3 |
InChI Key |
PDQXEPMRGZMFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















